1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
The compound 1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole (hereafter referred to as the "target compound") features a 4,5-dihydroimidazole core substituted at the 1-position with a naphthalene-1-carbonyl group and at the 2-position with a sulfanyl-linked 3-(trifluoromethyl)benzyl moiety. The naphthalene moiety enhances aromatic interactions, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, making it a candidate for pharmaceutical exploration .
Properties
IUPAC Name |
naphthalen-1-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)17-8-3-5-15(13-17)14-29-21-26-11-12-27(21)20(28)19-10-4-7-16-6-1-2-9-18(16)19/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHNUMLKUAVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring, introduction of the trifluoromethyl group, and coupling with the naphthalene moiety. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, which can be facilitated by reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Coupling with Naphthalene: The final step involves coupling the trifluoromethylated imidazole with a naphthalene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: Pd/C, NaBH4, LiAlH4
Substitution: NaH, organolithium reagents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including the compound , as anticancer agents. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and cancer progression. For instance, derivatives of imidazole have shown selective inhibition of COX-2 over COX-1, leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing imidazole rings exhibit significant activity against various bacterial strains. The presence of the naphthalene and trifluoromethyl groups may enhance these properties due to their ability to interact with microbial cell membranes .
Organic Electronics
The structural characteristics of 1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has shown promising results in enhancing the efficiency and stability of these devices .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer activity of imidazole derivatives, a compound structurally related to this compound was tested against breast cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction at specific concentrations, suggesting its potential as a therapeutic agent .
Case Study 2: Organic Electronics Performance
Research investigating the use of naphthalene-based compounds in organic electronic devices demonstrated that derivatives could improve charge mobility and device efficiency when incorporated into OLEDs. The unique electronic properties imparted by the trifluoromethyl group were particularly noted for enhancing performance metrics .
Mechanism of Action
The mechanism of action of 1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Structural Analogues of Imidazole Derivatives
The target compound belongs to a broader class of imidazole derivatives, which are widely studied for their biological and chemical properties. Below is a comparative analysis with structurally related compounds:
Key Observations :
Substituent Effects: The naphthalene-1-carbonyl group in the target compound distinguishes it from analogs like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (), where the naphthalene is at the 2-position. This positional difference may influence π-π stacking interactions in biological targets .
For example, uses a condensation reaction with aldehydes and benzil , whereas utilizes Pd-catalyzed cross-coupling for late-stage diversification .
Key Observations :
- The trifluoromethyl group in the target compound and MITPIM () is associated with enhanced metabolic stability and target affinity, a critical feature in kinase inhibitors like nilotinib .
- Fluorophenyl substituents () are common in drug design for their electronegativity and ability to modulate pharmacokinetics .
Physicochemical Properties
The trifluoromethyl group increases the target compound’s molecular weight (414.44 g/mol) compared to simpler imidazoles (e.g., 212.23 g/mol for ). This higher weight may impact solubility, necessitating formulation strategies for in vivo applications .
Biological Activity
The compound 1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a novel bicyclic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SARs), pharmacological effects, and relevant case studies.
Chemical Structure
The chemical formula of the compound can be represented as follows:
Structural Features
- Naphthalene-1-carbonyl group: Contributes to the lipophilicity and potential interactions with biological targets.
- Trifluoromethyl phenyl moiety: Enhances metabolic stability and may influence binding affinity.
- Dihydro-imidazole ring : Imparts unique pharmacological properties associated with imidazole derivatives.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. A review on imidazole derivatives highlighted that modifications in their structure can lead to enhanced antibacterial activity against various strains of bacteria, including resistant ones .
Anti-inflammatory Effects
The compound's anti-inflammatory potential can be inferred from the activity of similar imidazole derivatives. For instance, certain compounds showed IC50 values in the range of 5.40 to 69.15 μg/mL against cyclooxygenase (COX) enzymes, indicating promising anti-inflammatory properties . The structural components of our compound suggest a similar mechanism may be at play.
Cytotoxicity and Anticancer Potential
Imidazole derivatives have been studied for their cytotoxic effects on cancer cell lines. For example, compounds with similar structures demonstrated selective cytotoxicity against various cancer types, with some exhibiting IC50 values in low micromolar ranges . Further exploration of the specific compound could yield insights into its anticancer efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
- Lipophilicity : Increasing lipophilicity through structural modifications enhances cellular uptake and bioavailability.
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) has been linked to increased potency against specific biological targets .
Table 1: Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Naphthalene moiety | Enhances binding affinity |
| Trifluoromethyl group | Increases metabolic stability |
| Dihydro-imidazole ring | Imparts unique pharmacological effects |
Study 1: Antimicrobial Efficacy
In a recent study, a series of imidazole derivatives were synthesized and tested for antimicrobial activity. Compounds structurally similar to our target compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that our compound may share similar properties .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of imidazole derivatives. Several compounds showed potent inhibition of COX enzymes, with some achieving IC50 values lower than standard anti-inflammatory drugs like diclofenac . The potential for our compound to exhibit comparable activity warrants further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
